molecular formula C26H27NO11 B601087 4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracene-2-carboxylic acid CAS No. 69429-21-6

4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracene-2-carboxylic acid

Cat. No.: B601087
CAS No.: 69429-21-6
M. Wt: 529.5 g/mol
InChI Key: UOZJSBYGENSCDJ-FHRHSTJFSA-N
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Description

Doxorubicin impurity.

Biochemical Analysis

Cellular Effects

The cellular effects of Doxorubicin Impurity 6 are not well-studied. Doxorubicin, the parent compound, is known to cause DNA damage and cell death . It can also cause heart problems and low blood cell counts

Molecular Mechanism

The molecular mechanism of action of Doxorubicin Impurity 6 is not well-understood. Doxorubicin, the parent compound, is known to cause oxidative stress, topoisomerase inhibition, and mitochondrial damage

Temporal Effects in Laboratory Settings

The temporal effects of Doxorubicin Impurity 6 in laboratory settings are not well-studied. Doxorubicin, the parent compound, is known to have long-term effects on cellular function

Dosage Effects in Animal Models

The effects of Doxorubicin Impurity 6 at different dosages in animal models are not well-studied. Doxorubicin, the parent compound, is known to cause cardiotoxicity in rats

Metabolic Pathways

The metabolic pathways that Doxorubicin Impurity 6 is involved in are not well-understood. Doxorubicin, the parent compound, is known to be associated with cardiotoxicity, which has been linked to various metabolic changes

Transport and Distribution

The transport and distribution of Doxorubicin Impurity 6 within cells and tissues are not well-studied. Doxorubicin, the parent compound, is known to be rapidly taken up by cells

Subcellular Localization

The subcellular localization of Doxorubicin Impurity 6 is not well-understood. Doxorubicin, the parent compound, is known to intercalate with DNA base pairs

Properties

CAS No.

69429-21-6

Molecular Formula

C26H27NO11

Molecular Weight

529.5 g/mol

IUPAC Name

(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracene-2-carboxylic acid

InChI

InChI=1S/C26H27NO11/c1-9-20(28)12(27)6-15(37-9)38-14-8-26(35,25(33)34)7-11-17(14)24(32)19-18(22(11)30)21(29)10-4-3-5-13(36-2)16(10)23(19)31/h3-5,9,12,14-15,20,28,30,32,35H,6-8,27H2,1-2H3,(H,33,34)/t9-,12-,14-,15-,20+,26-/m0/s1

InChI Key

UOZJSBYGENSCDJ-FHRHSTJFSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)O)O)N)O

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)O)O)N)O

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)O)O)N)O

Appearance

Solid

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

(2S,4S)-4-[(3-Amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-1,2,3,4,6,11-hexahydro-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-2-naphthacenecarboxylic Acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracene-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracene-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracene-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracene-2-carboxylic acid
Reactant of Route 5
4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracene-2-carboxylic acid
Reactant of Route 6
4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracene-2-carboxylic acid

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